molecular formula C13H6Cl2F2N6S B11049602 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049602
M. Wt: 387.2 g/mol
InChI Key: KFMQISKDQQLRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with chloro and difluoromethyl substituents, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions For instance, the synthesis may begin with the preparation of a suitable hydrazine derivative, followed by its reaction with a chlorinated aromatic compound to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The triazole and thiadiazole rings can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can lead to the formation of oxidized products with different functional groups.

Scientific Research Applications

3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: Researchers use this compound to investigate biological pathways and molecular targets, helping to elucidate the mechanisms of action of various biological processes.

    Material Science: The unique chemical properties of this compound make it a candidate for the development of advanced materials with specific functionalities, such as sensors or catalysts.

    Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinctive chemical and biological properties. The presence of both chloro and difluoromethyl groups, along with the fused triazole and thiadiazole rings, sets it apart from other similar compounds. This unique structure allows for specific interactions with molecular targets, leading to its diverse range of biological activities.

Properties

Molecular Formula

C13H6Cl2F2N6S

Molecular Weight

387.2 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-6-(2-chloro-5-pyrazol-1-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2F2N6S/c14-9-3-2-7(22-5-1-4-18-22)6-8(9)10-21-23-11(13(15,16)17)19-20-12(23)24-10/h1-6H

InChI Key

KFMQISKDQQLRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.